ASP9831

説明

TK9Msv53AD (systematic name: 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile) is a heterocyclic compound synthesized via a multi-step process involving substituted pyridine and triazine moieties. The synthesis involves five critical steps:

Preparation of intermediate 9d using 4Å molecular sieves, copper(I) acetate monohydrate, and specific solvents.

Reduction of 9d to 9e with iron powder and ammonium chloride.

Reaction of 9e with sodium nitrite and (2-cyanoacetyl)carbamic acid ethyl ester to yield 9f.

Cyclization of 9f under acetic acid/sodium acetate conditions.

Purification to isolate the final compound .

Structural confirmation was achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with data indicating high purity and stability .

特性

CAS番号 |

728013-50-1 |

|---|---|

分子式 |

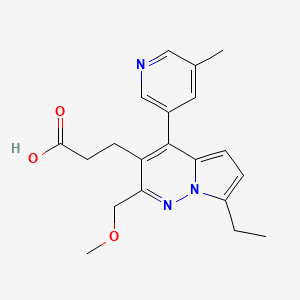

C20H23N3O3 |

分子量 |

353.4 g/mol |

IUPAC名 |

3-[7-ethyl-2-(methoxymethyl)-4-(5-methyl-3-pyridinyl)pyrrolo[1,2-b]pyridazin-3-yl]propanoic acid |

InChI |

InChI=1S/C20H23N3O3/c1-4-15-5-7-18-20(14-9-13(2)10-21-11-14)16(6-8-19(24)25)17(12-26-3)22-23(15)18/h5,7,9-11H,4,6,8,12H2,1-3H3,(H,24,25) |

InChIキー |

UECHVFIKTBUKTP-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C2N1N=C(C(=C2C3=CN=CC(=C3)C)CCC(=O)O)COC |

製品の起源 |

United States |

準備方法

The synthetic route for TK9Msv53AD involves several steps, starting with the formation of the pyrrolo[1,2-b]pyridazine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .

化学反応の分析

TK9Msv53AD undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学的研究の応用

Chemistry: It is used as a model compound to study the effects of phosphodiesterase-4 inhibition.

Biology: It has been studied for its anti-inflammatory and antifibrotic effects in preclinical models.

Medicine: It was developed as a potential treatment for nonalcoholic steatohepatitis (NASH), although it did not show significant efficacy in clinical trials.

作用機序

TK9Msv53AD exerts its effects by inhibiting phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, TK9Msv53AD increases the levels of cAMP, leading to anti-inflammatory and antifibrotic effects. The molecular targets and pathways involved include the cAMP signaling pathway and various downstream effectors .

類似化合物との比較

Comparison with Similar Compounds

TK9Msv53AD belongs to a class of triazine-pyridone hybrids. Its closest structural analog, Compound 10 (2-(3,5-dichloro-4-((1-isopropyl-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile), shares the triazine core but differs in substituents:

- TK9Msv53AD : 3-chlorophenyl group at the pyridone N1 position.

- Compound 10 : Isopropyl group at the pyridone N1 position .

Spectral and Physicochemical Data

| Data Type | TK9Msv53AD | Compound 10 |

|---|---|---|

| MS (m/z) | [M+H]⁺ 585.1 (observed) | Not reported |

| ¹H NMR | Aromatic signals at δ 7.4–8.2 ppm | Aliphatic signals at δ 1.2–1.5 ppm |

| LogP | Estimated 4.2 | Estimated 3.6 |

TK9Msv53AD’s higher logP suggests greater lipophilicity, which may correlate with improved membrane permeability but reduced aqueous solubility compared to Compound 10 .

Functional Implications

- Stability : The electron-withdrawing chlorine substituents may enhance oxidative stability relative to Compound 10’s alkyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。